molecular formula C12H14N2O B14281767 1-Diazonio-6-phenylhex-1-en-2-olate CAS No. 129866-61-1

1-Diazonio-6-phenylhex-1-en-2-olate

Cat. No.: B14281767
CAS No.: 129866-61-1
M. Wt: 202.25 g/mol
InChI Key: RQNMAKQZAZGAAP-UHFFFAOYSA-N
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Description

1-Diazonio-6-phenylhex-1-en-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phenyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-6-phenylhex-1-en-2-olate typically involves the reaction of a phenyl-substituted hexene with a diazonium salt. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Diazonio-6-phenylhex-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced species.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Diazonio-6-phenylhex-1-en-2-olate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Diazonio-6-phenylhex-1-en-2-olate exerts its effects involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical species. This reactivity is harnessed in various synthetic and industrial applications.

Comparison with Similar Compounds

    1-Diazonio-6-phenylhex-1-en-2-olate: Unique due to its specific structure and reactivity.

    6-Phenyl-3-hexen-2-one: Another compound with a phenyl group attached to a hexene backbone, but with different functional groups and reactivity.

    (1E)-2-Diazonio-6-oxo-1,6-diphenyl-1-hexen-1-olate: Similar in structure but with additional functional groups that alter its chemical properties.

Uniqueness: this compound is unique due to its combination of a diazonium group and a phenyl-substituted hexene backbone. This structure imparts specific reactivity and properties that are valuable in various applications.

Properties

CAS No.

129866-61-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-diazo-6-phenylhexan-2-one

InChI

InChI=1S/C12H14N2O/c13-14-10-12(15)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2

InChI Key

RQNMAKQZAZGAAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C=[N+]=[N-]

Origin of Product

United States

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